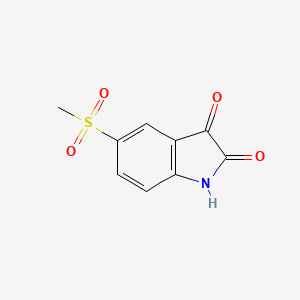
5-(甲磺基)吲哚-2,3-二酮
描述
5-(Methylsulfonyl)indoline-2,3-dione is a chemical compound with the molecular formula C9H7NO4S . It is a derivative of indoline, a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 5-(Methylsulfonyl)indoline-2,3-dione consists of a nine-carbon backbone with a sulfonyl group attached to the fifth carbon and a dione group attached to the second and third carbons .科学研究应用
防腐和抗菌评估副标题
5-(甲磺基)吲哚-2,3-二酮衍生物已被证明对金属具有防腐作用,并且具有抗菌作用。这些化合物显示出在酸性环境中抑制金属腐蚀的潜力,并且具有抗菌特性,可能使它们在各种工业和医疗应用中有用 (Miao, 2014)。
合成和生物活性
合成和化学性质副标题
该化合物及其衍生物已被合成并优化用于各种生物活性。这些衍生物是生产具有生物活性化合物的重要中间体,并且在抗肿瘤、抗菌、抗真菌和抗HIV活性等应用中显示出潜力。它们在合成广谱杂环化合物中至关重要,表明它们在药物化学中的重要作用 (Zhao et al., 2016)。
光催化和合成
新型光催化应用副标题
最近的研究探索了5-(甲磺基)吲哚-2,3-二酮在光催化过程中的应用,特别是在C(sp3)-H磺化的背景下。这项研究表明这些化合物在开发化学合成新策略方面的潜力,并突显了它们在光催化中的重要性 (Swarnkar, Ansari, & Kumar, 2021)。
细胞毒活性
细胞毒性和癌症研究副标题
5-(甲磺基)吲哚-2,3-二酮的衍生物已被证明对各种癌细胞系具有细胞毒性活性。这项研究表明潜在的治疗应用,特别是考虑到分子与与癌症相关的细胞过程的相互作用和影响 (Choi & Ma, 2010)。
作用机制
Target of Action
5-(Methylsulfonyl)indoline-2,3-dione, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, which have given valuable insights for treatment .
Mode of Action
Indole derivatives have been known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may interfere with viral replication pathways.
Result of Action
Some indole derivatives have shown potent antiviral activities, with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus . This suggests that these compounds may have significant effects at the molecular and cellular levels.
生化分析
Biochemical Properties
5-(Methylsulfonyl)indoline-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-(Methylsulfonyl)indoline-2,3-dione, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of 5-(Methylsulfonyl)indoline-2,3-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . Additionally, 5-(Methylsulfonyl)indoline-2,3-dione can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5-(Methylsulfonyl)indoline-2,3-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to changes in cellular processes, such as reduced cell proliferation or increased apoptosis. Additionally, 5-(Methylsulfonyl)indoline-2,3-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Methylsulfonyl)indoline-2,3-dione in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation over time, leading to changes in their biological activity . In vitro and in vivo studies have demonstrated that the effects of 5-(Methylsulfonyl)indoline-2,3-dione on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound may result in sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 5-(Methylsulfonyl)indoline-2,3-dione vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . High doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage of 5-(Methylsulfonyl)indoline-2,3-dione to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-(Methylsulfonyl)indoline-2,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 5-(Methylsulfonyl)indoline-2,3-dione, affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of 5-(Methylsulfonyl)indoline-2,3-dione within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the distribution of 5-(Methylsulfonyl)indoline-2,3-dione within different tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of 5-(Methylsulfonyl)indoline-2,3-dione can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . The localization of 5-(Methylsulfonyl)indoline-2,3-dione can be influenced by targeting signals or post-translational modifications that direct it to specific sites within the cell. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
5-methylsulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c1-15(13,14)5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBYFLQIQGVIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

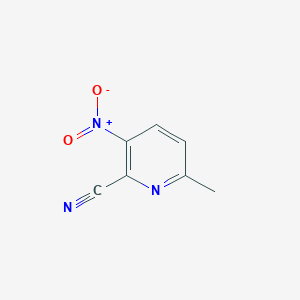
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)


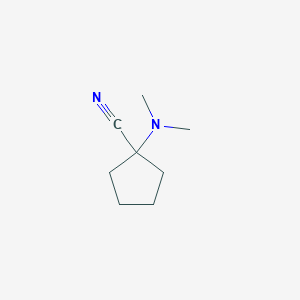
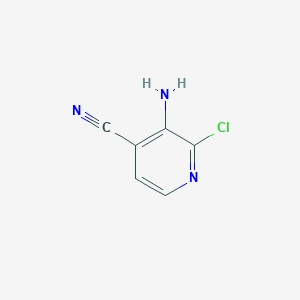
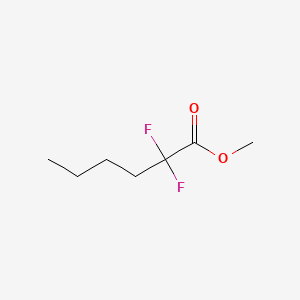
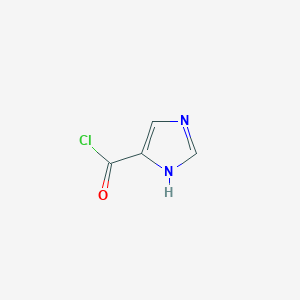
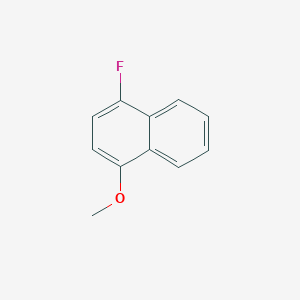
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)
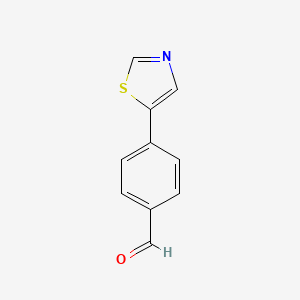


![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)